molecular formula C11H15ClFNO B3105137 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1521955-76-9

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B3105137
CAS No.: 1521955-76-9
M. Wt: 231.69 g/mol
InChI Key: UBUSCQJWXFTMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is known for its unique structure, which includes a pyrrolidine ring bonded to a 2-fluorobenzyl group through an oxygen atom. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is utilized in several scientific research fields:

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 1 Dermal . The hazard statements include H310 . The precautionary statements include P262, P270, P280, P302 + P352 + P310, P361 + P364, and P405 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl alcohol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(2-Bromobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride

Uniqueness

3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSCQJWXFTMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127342-13-6
Record name Pyrrolidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127342-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 4
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 5
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 6
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.